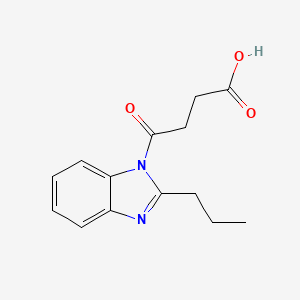

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid

Description

Historical Development of Benzimidazole Pharmacophores

The benzimidazole nucleus first gained prominence in the mid-20th century following its identification in vitamin B12 coenzymes, where it coordinates cobalt through its nitrogen atoms. Early synthetic efforts by Hoebrecker and Ladenberg (1872–1878) established foundational preparation methods using o-phenylenediamine and formic acid. The 1960s marked a turning point with the discovery of 2-(thiazol-4-yl)benzimidazole as a broad-spectrum anthelmintic, demonstrating the scaffold's adaptability for therapeutic applications.

Modern derivatives exploit benzimidazole's dual aromatic systems and hydrogen-bonding capabilities. The table below illustrates key milestones:

Significance of 4-Oxo-4-(2-Propyl-Benzoimidazol-1-yl)-Butyric Acid in Medicinal Chemistry

This compound (C₁₄H₁₆N₂O₃, MW 260.29 g/mol) combines three critical elements:

- Benzimidazole core : Provides π-π stacking interactions with aromatic residues in enzyme active sites

- 2-Propyl substituent : Enhances lipophilicity for membrane penetration while maintaining steric compatibility

- 4-Oxo-butyric acid chain : Introduces hydrogen-bonding capacity and potential for salt bridge formation

The butyric acid moiety may confer unique pharmacokinetic properties, as similar structures demonstrate enhanced solubility compared to purely aromatic benzimidazoles. Molecular modeling suggests the keto group participates in polar interactions with target proteins, while the carboxylic acid enables ionization at physiological pH for improved tissue distribution.

Positioning within the Benzimidazole Derivative Research Landscape

Compared to classical benzimidazole drugs, this derivative occupies a distinct chemical space:

$$

\text{Traditional Anthelmintics} \rightarrow \text{Proton Pump Inhibitors} \rightarrow \text{Kinase-Targeted Agents} \rightarrow \text{4-Oxo-Butyric Acid Derivatives}

$$

Key differentiators include:

- Enhanced polarity : LogP = 1.82 (predicted) vs. 2.3–4.1 for marketed benzimidazoles

- Dual functionality : Simultaneous engagement of aromatic and acidic pharmacophores

- Synthetic versatility : The butyric acid chain permits facile derivatization at the γ-position

Recent studies highlight its potential as:

Properties

IUPAC Name |

4-oxo-4-(2-propylbenzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-5-12-15-10-6-3-4-7-11(10)16(12)13(17)8-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSPQQAQKHQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with a propyl group using an alkyl halide in the presence of a base such as potassium carbonate.

Formation of Butyric Acid Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H16N2O3

- Molar Mass : 260.29 g/mol

- CAS Number : 378763-47-4

The compound features a benzimidazole ring, which is known for contributing to diverse biological activities, making it a valuable scaffold in drug development.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets:

- Anticancer Activity : Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid have shown effectiveness against multiple cancer types, including leukemia and solid tumors. The presence of the benzimidazole moiety enhances the cytotoxic effects by improving DNA binding affinity and inducing apoptosis in cancer cells .

- Cardiovascular Applications : The compound has been studied for its role as an apelin receptor modulator, which may have implications in treating heart failure and hypertension. Apelin receptor agonists can enhance myocardial contractility without causing left ventricular hypertrophy, suggesting potential benefits in acute myocardial infarction scenarios .

The compound is also being explored for its biological effects beyond anticancer properties:

- Antimicrobial Properties : Initial studies suggest that derivatives of benzimidazole may possess antimicrobial activity, making them candidates for developing new antibiotics.

- Metabolic Regulation : Investigations into the effects of apelin receptor modulators indicate that they can influence glucose metabolism and insulin sensitivity, which may be beneficial in metabolic disorders like diabetes .

Material Science

In addition to biological applications, 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid can serve as a building block in synthetic chemistry:

- Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules, potentially leading to new materials with specific properties tailored for industrial applications.

Case Study 1: Anticancer Efficacy

A study highlighted the efficacy of benzimidazole derivatives in inhibiting the growth of various cancer cell lines. Compounds structurally related to 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid demonstrated significant cytotoxicity against leukemia and solid tumors, showcasing their potential as chemotherapeutic agents.

Case Study 2: Cardiovascular Research

Research on apelin receptor agonists has shown promising results in animal models. When administered during acute myocardial infarction, these compounds improved cardiac function and reduced mortality rates. The unique hemodynamic profile suggests that small molecule agonists could offer safer alternatives for managing heart failure compared to traditional therapies .

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound with a similar core structure.

2-Propyl-benzimidazole: A derivative with a propyl group attached to the benzimidazole ring.

Butyric Acid Derivatives: Compounds with similar butyric acid moieties.

Uniqueness

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid (CAS No. 378763-47-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid is C14H16N2O3, with a molecular weight of 260.29 g/mol. The compound features a benzoimidazole moiety, which is known for its diverse biological activities, combined with a butyric acid derivative.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 378763-47-4 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit proliferation in certain cancer cell lines, including breast and prostate cancer cells.

The biological activity of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid is believed to involve:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.

- Receptor Modulation: It might interact with specific receptors (e.g., G protein-coupled receptors), influencing cellular signaling pathways.

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing novel anticancer therapies.

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

Q & A

Basic Question: What safety protocols are critical for handling 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to minimize inhalation risks .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources. Monitor for decomposition via periodic TLC or HPLC analysis .

Basic Question: What synthetic strategies are effective for preparing 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid?

Methodological Answer:

- Key Reaction : Condensation of 2-propyl-benzimidazole with γ-ketobutyric acid derivatives (e.g., ethyl 4-oxobutyrate) under reflux in anhydrous THF or DMF. Catalyze with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .

- Purification : Use column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water (1:1). Monitor purity via HPLC (C18 column, 254 nm UV detection) .

Advanced Question: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Bioavailability Analysis : Perform pharmacokinetic (PK) studies in rodent models to assess absorption, distribution, and metabolism. Compare plasma half-life with in vitro metabolic stability assays (e.g., liver microsome incubation) .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites. Structural analogs like chromen-2-yl benzoic acid derivatives (e.g., 1UR) suggest potential bioactive metabolites via oxidative pathways .

- Dose Optimization : Adjust dosing regimens based on PK/PD modeling to reconcile efficacy gaps. Validate using orthogonal assays (e.g., Western blot for target engagement) .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

-

HPLC-UV :

-

NMR Spectroscopy :

- Solvent : DMSO-d₆.

- Key Peaks :

-

¹H NMR : δ 1.05 (t, 3H, -CH₂CH₂CH₃), δ 2.45 (m, 2H, -COCH₂), δ 7.35–8.10 (m, 4H, benzimidazole aromatic protons).

-

¹³C NMR : δ 175.2 (COOH), 165.8 (C=O), 154.3 (benzimidazole C2) .

| Analytical Method | Key Parameters | Reference |

|---|---|---|

| HPLC-UV | C18, 0.1% TFA gradient | |

| NMR | DMSO-d₆, 400 MHz |

Advanced Question: What computational approaches predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use crystal structures (e.g., PDB: 1UR) to model interactions with kinases or GPCRs. Assess binding affinity with AutoDock Vina, focusing on hydrogen bonding with the benzoimidazole nitrogen and hydrophobic interactions with the propyl chain .

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .

Advanced Question: How can researchers address contradictory data in enzyme inhibition assays?

Methodological Answer:

- Assay Optimization :

- pH Sensitivity : Test activity across pH 6.0–8.0 (e.g., Tris-HCl vs. phosphate buffers).

- Cofactor Requirements : Include Mg²⁺/ATP in kinase assays to mimic physiological conditions.

- Control Experiments : Use known inhibitors (e.g., staurosporine) as positive controls. Replicate assays in triplicate with blinded analysis to minimize bias .

Basic Question: What stability-indicating methods are suitable for long-term storage studies?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC peak area changes (>95% purity threshold) .

- Stabilizers : Add antioxidants (e.g., 0.01% BHT) to lyophilized formulations. Store under nitrogen atmosphere to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.